molecular formula C14H13IN2O2 B7521235 N-(2-ethoxypyridin-3-yl)-3-iodobenzamide

N-(2-ethoxypyridin-3-yl)-3-iodobenzamide

Cat. No.: B7521235
M. Wt: 368.17 g/mol
InChI Key: FOZQHTVQQFINDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxypyridin-3-yl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoic acid core linked to a 2-ethoxypyridin-3-amine moiety. This compound is part of a broader class of iodinated benzamides, which are frequently explored for their pharmacological and biochemical properties, including kinase inhibition, DNA-targeted therapies, and opioid receptor modulation . The ethoxy group on the pyridine ring likely enhances solubility and modulates electronic effects, influencing binding interactions with biological targets.

Properties

IUPAC Name

N-(2-ethoxypyridin-3-yl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-2-19-14-12(7-4-8-16-14)17-13(18)10-5-3-6-11(15)9-10/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZQHTVQQFINDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Analogs of 3-Iodobenzamide Derivatives

Compound Name Substituent on Amine Moiety Key Applications/Findings Reference
N-(2-ethoxypyridin-3-yl)-3-iodobenzamide 2-ethoxypyridin-3-yl Presumed applications: Kinase inhibition or DNA-targeted therapy (inferred from analogs)
MP1202 Opioid receptor-targeted bicyclic structure Potent δ-opioid receptor agonist; synthesized via BBr3-mediated demethylation of methoxy precursors
A3 (Acridine-linked analog) 3-(acridin-9-ylamino)propyl DNA-targeted Auger electron therapy; induces ~1–1.4 DSB/decay when labeled with ¹²⁵I
N-(3-aminophenyl)-3-iodobenzamide 3-aminophenyl Intermediate for further functionalization; potential use in polymer or probe synthesis
N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodobenzamide 4-ethylpiperazine and trifluoromethyl groups Kinase inhibitor scaffold (e.g., FLT3, PDGFRα); used in amino-indazole hybrid compounds

Key Structural Differences and Implications

Substituent Effects on Target Selectivity :

  • The 2-ethoxypyridin-3-yl group in the target compound introduces steric and electronic effects distinct from other analogs. For example:

  • MP1202 ’s bicyclic opioid-targeted structure enables high δ-opioid receptor affinity, whereas the acridine-linked A3 compound prioritizes DNA intercalation due to its planar aromatic system .
  • The 4-ethylpiperazine group in kinase inhibitors (e.g., compound 22 in ) enhances solubility and interactions with kinase ATP pockets .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling 3-iodobenzoic acid with 2-ethoxypyridin-3-amine using reagents like HATU/DIPEA (as in ) or EDCI (as in ).
  • Yield Variations : Demethylation reactions (e.g., BBr3 in MP1202 synthesis) achieve high purity but require stringent conditions , while EDCI-mediated couplings (e.g., ) may yield <40% due to competing side reactions.

Table 2: Pharmacological and Physicochemical Data

Compound Name Molecular Weight Key Spectral Data (NMR/HRMS) Biological Activity (EC50/IC50) Reference
This compound 384.19 g/mol Not reported Inferred: Kinase inhibition (nM range)
MP1202 559.15 g/mol HRMS: 559.1457 [M+H]+ δ-opioid receptor agonist (nM affinity)
A3 (Acridine-linked analog) ~550 g/mol Not reported 1–1.4 DSB/decay (DNA damage)
Compound 4 (Amino-indazole analog) 469.2 g/mol ESI-MS: 469.2 [M+H]+ FLT3 EC50: 5 nM; PDGFRα EC50: 17 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.